4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide
Overview
Description
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide typically involves a multi-step process The starting materials include 1,2-benzothiazole, piperazine, and 3-methylpyridineThe final step involves the formation of the oxobutanamide linkage under controlled conditions, often using coupling reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide has several scientific research applications:
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The benzothiazole and piperazine moieties are known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, potentially modulating their activity . Additionally, the compound may inhibit certain enzymes or proteins involved in disease processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the pyridine ring and oxobutanamide linkage.
1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: This compound features a benzothiazole-piperazine core with a triazole ring, differing from the pyridine and oxobutanamide structure.
Uniqueness
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide is unique due to its combination of benzothiazole, piperazine, and pyridine moieties, along with the oxobutanamide linkage.
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(3-methylpyridin-2-yl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-15-5-4-10-22-20(15)23-18(27)8-9-19(28)25-11-13-26(14-12-25)21-16-6-2-3-7-17(16)29-24-21/h2-7,10H,8-9,11-14H2,1H3,(H,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCFKWVOAJOXMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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